molecular formula C11H13FO4 B13611979 Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13611979
M. Wt: 228.22 g/mol
InChI Key: AKSOBCSUJMVMGM-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoate.

    Reduction: Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoate: An oxidized derivative.

    Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanol: A reduced derivative.

    2-Fluoro-6-methoxyphenylboronic acid: A related boronic acid derivative.

Uniqueness

Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorine atom and a methoxy group in the aromatic ring enhances its chemical stability and potential for diverse applications.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO4/c1-15-10-5-3-4-8(12)7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3

InChI Key

AKSOBCSUJMVMGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)CC(C(=O)OC)O

Origin of Product

United States

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